![molecular formula C12H7Cl2F3N2O B1391456 3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1211176-71-4](/img/structure/B1391456.png)
3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Übersicht
Beschreibung
“3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Properties
- The compound is structurally related to fluazinam, a fungicide, where the dihedral angle between pyridine and benzene ring planes is significant. This orientation contributes to the formation of hydrogen bonds and a three-dimensional network in the crystal structure, enhancing its chemical stability and reactivity (Jeon et al., 2013).
Electroluminescence and Photophysics
- Related pyridinyl anilines have been used in the synthesis of luminescent platinum complexes. These complexes show potential in organic light-emitting diode (OLED) applications due to their high quantum yields and varied emission spectrum (Vezzu et al., 2010).
Synthesis of Pesticides
- Derivatives of the compound are extensively used in synthesizing various pesticides. This highlights its importance in the agricultural sector, especially in the development of new, efficient pesticides (Lu Xin-xin, 2006).
Coordination Chemistry
- The compound forms various complexes with heavy metals like Hg, Ag, and Au. These complexes, characterized by unique structural properties, are explored for their potential applications in catalysis and materials science (Zhuang et al., 2013).
Applications in Herbicides
- It serves as an intermediate in the synthesis of efficient and low-toxic herbicides, indicating its utility in weed control and agricultural productivity enhancement (Zhou Li-shan, 2002).
Antitumor Activity
- Derivatives of this compound have been investigated for their antitumor activities. The structural modifications of the molecule aim to enhance its bioactivity and cell permeability, making it a candidate for developing novel anticancer drugs (Maftei et al., 2016).
Nonlinear Optical (NLO) Applications
- The compound, in combination with other organic materials, has been explored for its potential in nonlinear optical applications. This area of research is critical for advancing photonic technologies (Draguta et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries . They are often designed to interact with specific biological targets to achieve desired effects.
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) moiety , which is a key structural motif in active agrochemical and pharmaceutical ingredients. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Biochemical Pathways
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries, where they interact with various biochemical pathways to exert their effects .
Result of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries, where they have various effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-7-4-6(18)5-8(14)11(7)20-10-3-1-2-9(19-10)12(15,16)17/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXGJBKVFMXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2Cl)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)

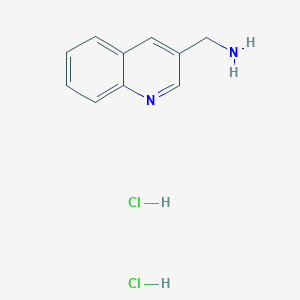
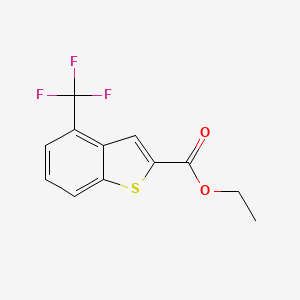
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)
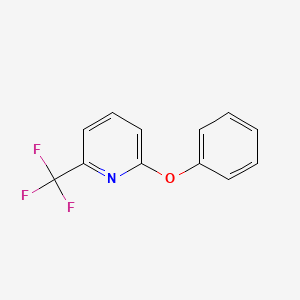
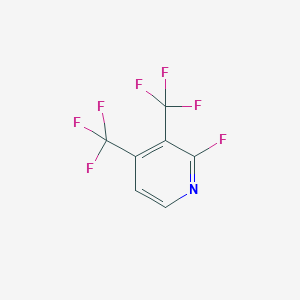
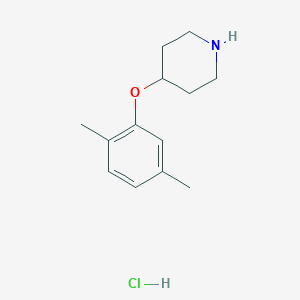
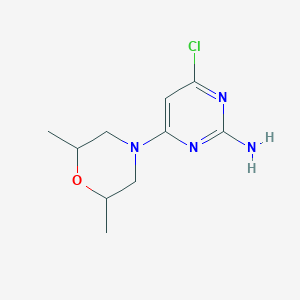

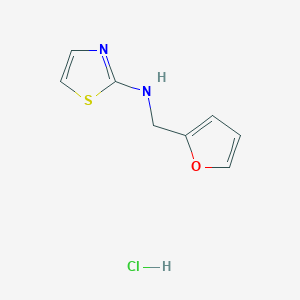
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)